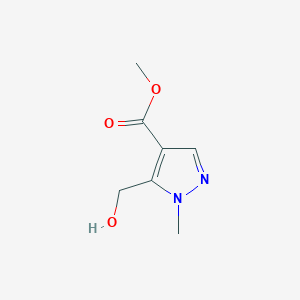![molecular formula C24H30N2O B10906600 2-(4-tert-butylphenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B10906600.png)
2-(4-tert-butylphenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-Butylphenyl)-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide is an organic compound characterized by its complex structure, which includes a cyclopropane ring, a hydrazide group, and substituted phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide typically involves multiple steps:
Formation of the Cyclopropane Carbohydrazide: This step involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate under reflux conditions to form cyclopropanecarbohydrazide.
Preparation of the Aldehyde Intermediate: The aldehyde intermediate, 4-(propan-2-yl)benzaldehyde, is synthesized through the oxidation of 4-(propan-2-yl)toluene using an oxidizing agent such as potassium permanganate.
Condensation Reaction: The final step involves the condensation of cyclopropanecarbohydrazide with 4-(propan-2-yl)benzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydrazide group can yield amines or other reduced derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The hydrazide group is particularly useful for forming Schiff bases with various aldehydes, which can be screened for biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the cyclopropane ring is of particular interest due to its known bioactivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)-N’-{(Z)-[4-methylphenyl]methylidene}cyclopropanecarbohydrazide
- 2-(4-tert-Butylphenyl)-N’-{(Z)-[4-ethylphenyl]methylidene}cyclopropanecarbohydrazide
Uniqueness
Compared to similar compounds, 2-(4-tert-butylphenyl)-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity for molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H30N2O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H30N2O/c1-16(2)18-8-6-17(7-9-18)15-25-26-23(27)22-14-21(22)19-10-12-20(13-11-19)24(3,4)5/h6-13,15-16,21-22H,14H2,1-5H3,(H,26,27)/b25-15- |
InChI Key |
QZKNNAXWHVAALV-MYYYXRDXSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10906517.png)
![n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline](/img/structure/B10906521.png)
![2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10906529.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B10906541.png)

![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B10906556.png)

![2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10906569.png)
![5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B10906571.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10906581.png)
![3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B10906582.png)
![N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10906591.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10906603.png)
